![molecular formula C24H23N3O5S B2529348 N-(3-methyl-4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)propionamide CAS No. 922136-42-3](/img/structure/B2529348.png)
N-(3-methyl-4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(3-methyl-4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)propionamide" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. The dibenzo[b,f][1,4]oxazepin moiety suggests a relationship to heterocyclic compounds, which are often explored for their pharmacological properties.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been reported in the literature. For instance, derivatives of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine were synthesized using a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization process starting from 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines . Similarly, novel N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline derivatives were synthesized through a multi-step process involving the reaction of aromatic ketones with aromatic aldehydes, followed by condensation with hydroxylamine hydrochloride and further reactions . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray diffraction analysis, which provides detailed information about the stereochemistry and conformation of the molecules . The dihedral angles and the conformation of the rings, such as the "boat" conformation observed in some dibenzo[b,f]heteroepin derivatives, are crucial for understanding the interaction of these molecules with biological targets .
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the functional groups present in the molecule. For example, the presence of a sulfamoyl group, as seen in some benzamide and benzene sulfonamide derivatives, can be crucial for the biological activity, including anti-tubercular properties . The oxazepin ring system in the compound of interest may also undergo various chemical transformations, which can be exploited to synthesize a wide range of derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by their molecular structure. The presence of heteroatoms, aromatic systems, and functional groups like sulfamoyl and amide influences properties such as solubility, melting point, and reactivity. The solid-state conformational parameters, including dihedral angles and twist and skew values, are important for the physical properties and could also impact the pharmacokinetic and pharmacodynamic profiles of the drugs .
Scientific Research Applications
Chemical Synthesis and Reactivity
Studies on benzodiazepinooxazoles and related compounds reveal intricate reactions and rearrangements, leading to the synthesis of novel compounds with potential applications in materials science and chemical biology. The research by Terada et al. (1973) on benzo[6,7]-1,4-diazepino[5,4-b] oxazole derivatives illustrates the complexity of reactions involving halogeno compounds, yielding exo-methylene compounds and isoindoles through various mechanistic pathways (Terada, Yabe, Miyadera, & Tachikawa, 1973).
Antimicrobial Applications
The facile synthesis of new heterocyclic compounds, including those with a sulfamoyl moiety, has shown promise in antimicrobial applications. Darwish (2014) reports on the synthesis of pyridazine and triazine derivatives with significant antimicrobial activities, highlighting the potential of these compounds in developing new antimicrobial agents (Darwish, 2014).
Pharmacophore Modeling and Anticancer Applications
Ghorab et al. (2013) explore the synthesis and pharmacophore modeling of quinazolines bearing a sulfonamide moiety, demonstrating their antimicrobial efficacy. Such studies provide insights into the design of novel therapeutics with enhanced activity profiles (Ghorab, Ismail, Radwan, & Abdalla, 2013).
Anticancer and Antimalarial Potential
Research into dibenzo[b,f]azepine derivatives has shown their potential in anticancer and antimalarial applications. Fahim and Ismael (2021) investigate antimalarial sulfonamides as COVID-19 drug candidates, utilizing computational calculations and molecular docking studies to highlight their therapeutic potential (Fahim & Ismael, 2021).
Molecular and Supramolecular Structures
The synthesis and characterization of diastereoisomeric forms of dibenzo[b,e]azepine derivatives, as explored by Quintero et al. (2016), offer valuable insights into the structural properties of these compounds. Such studies contribute to our understanding of their potential utility in drug development and chemical biology (Quintero, Palma, Cobo, & Glidewell, 2016).
properties
IUPAC Name |
N-[3-methyl-4-[(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)sulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S/c1-4-23(28)25-16-10-12-22(15(2)13-16)33(30,31)26-17-9-11-20-18(14-17)24(29)27(3)19-7-5-6-8-21(19)32-20/h5-14,26H,4H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZCCGMJUGFVCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)propionamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

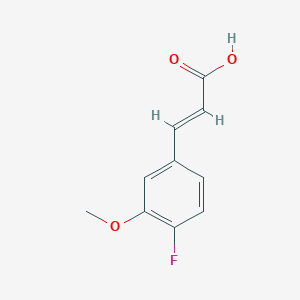
![tert-butyl N-{2-[(1-cyano-1-methyl-3-phenylpropyl)carbamoyl]ethyl}carbamate](/img/structure/B2529271.png)
![3-(3,4-dichlorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one](/img/structure/B2529272.png)
![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[2-(2-hydroxyethoxy)ethyl]oxamide](/img/structure/B2529273.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2529274.png)
![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2529275.png)
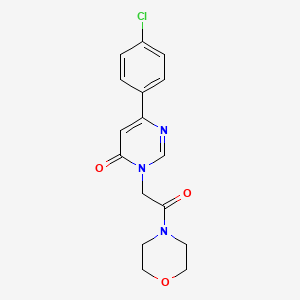
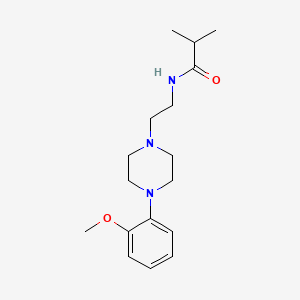
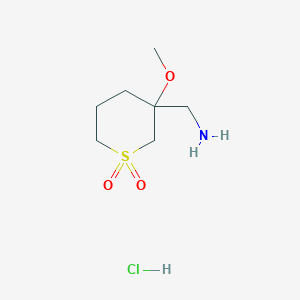
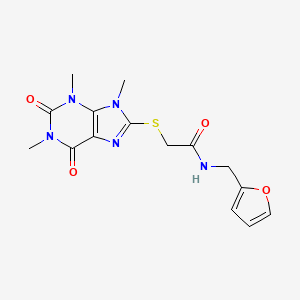
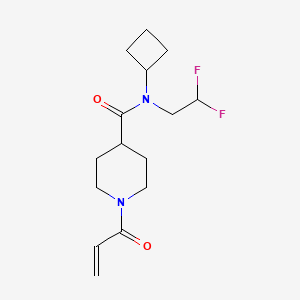
![N-[3-[3-(1,3-benzodioxol-5-yl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2529285.png)
![1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexanamine](/img/structure/B2529287.png)
![1-[2-(4-Chlorophenoxy)ethyl]-4-{5-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B2529288.png)